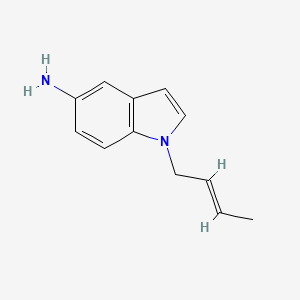
3-(4-Bromothiophen-2-YL)-3-oxopropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromothiophen-2-YL)-3-oxopropanal is an organic compound that features a bromine-substituted thiophene ring attached to a propanal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-YL)-3-oxopropanal can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds . For instance, the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura cross-coupling reaction. This process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromothiophen-2-YL)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 3-(4-Bromothiophen-2-YL)-3-oxopropanoic acid.
Reduction: 3-(4-Bromothiophen-2-YL)-3-hydroxypropanal.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromothiophen-2-YL)-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 3-(4-Bromothiophen-2-YL)-3-oxopropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromine-substituted thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorothiophen-2-YL)-3-oxopropanal
- 3-(4-Fluorothiophen-2-YL)-3-oxopropanal
- 3-(4-Iodothiophen-2-YL)-3-oxopropanal
Uniqueness
3-(4-Bromothiophen-2-YL)-3-oxopropanal is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can affect the compound’s electronic properties and its behavior in chemical reactions .
Eigenschaften
Molekularformel |
C7H5BrO2S |
|---|---|
Molekulargewicht |
233.08 g/mol |
IUPAC-Name |
3-(4-bromothiophen-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C7H5BrO2S/c8-5-3-7(11-4-5)6(10)1-2-9/h2-4H,1H2 |
InChI-Schlüssel |
CEAIHBYMSCRXRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1Br)C(=O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)
![2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13304498.png)
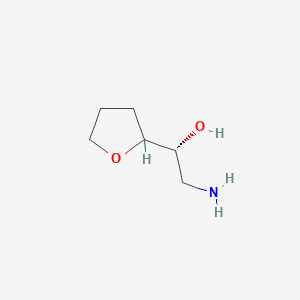
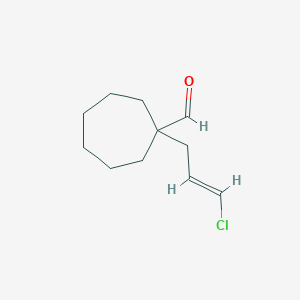


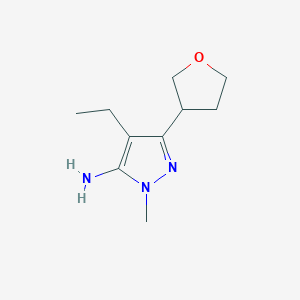
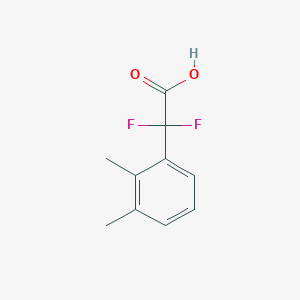
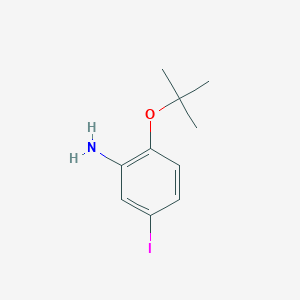
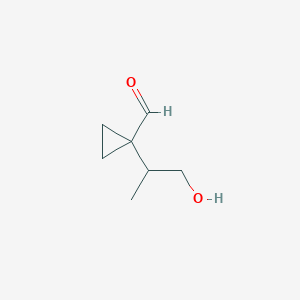

![5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13304540.png)

